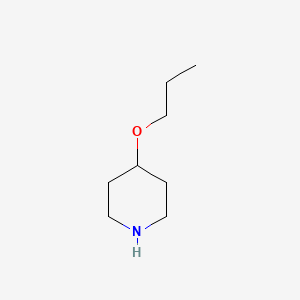

4-Propoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWMRECKIQVVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467484 | |

| Record name | 4-propoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-11-2 | |

| Record name | 4-Propoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88536-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-propoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Propoxypiperidine (CAS: 88536-11-2): Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of piperidine-based scaffolds. 4-Propoxypiperidine, a versatile synthetic building block, is of particular interest due to its prevalence in a variety of pharmacologically active agents. Its unique structural and physicochemical properties, conferred by the propoxy moiety, can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, making it a valuable tool for optimizing drug candidates.[1]

This document provides a holistic overview of 4-Propoxypiperidine, from its fundamental properties and synthesis to its analytical characterization and safe handling. The protocols and insights herein are designed to be both instructional and explanatory, reflecting field-proven methodologies and the underlying scientific principles that govern them.

Core Properties and Specifications

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data are critical for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 88536-11-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇NO | [1][2][3][4] |

| Molecular Weight | 143.23 g/mol | [1][2][3][4] |

| Common Synonyms | 4-n-Propoxypiperidine, 4-Piperidyl propyl ether | [2][4] |

| Typical Purity | ≥98% | [2] |

| Storage Conditions | Store at 0-8°C for long-term stability. | [1] |

Strategic Synthesis of 4-Propoxypiperidine

The synthesis of 4-Propoxypiperidine is a multi-step process that requires careful control of protecting groups to ensure regioselectivity and high yields. The most common and logical approach involves the protection of the secondary amine, etherification of the hydroxyl group, and subsequent deprotection. This strategy prevents undesired N-alkylation during the ether synthesis step.

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway for 4-Propoxypiperidine.

Experimental Protocol: A Self-Validating System

The following protocol details a robust method for the laboratory-scale synthesis of 4-Propoxypiperidine. Each step includes causality-driven explanations for the chosen reagents and conditions.

Part A: N-Protection of 4-Hydroxypiperidine

The initial step focuses on protecting the reactive secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is crucial as the free amine is nucleophilic and would compete with the hydroxyl group in the subsequent alkylation step. The Boc group is ideal due to its stability under basic conditions and its facile removal under acidic conditions.[5]

-

Step 1.1: Dissolve 4-hydroxypiperidine (1.0 equiv.) in a suitable solvent system such as a mixture of dichloromethane and aqueous sodium hydrogen carbonate solution.[6]

-

Step 1.2: Cool the mixture to 0°C in an ice bath. This is to control the exothermicity of the reaction with di-tert-butyl dicarbonate (Boc₂O).

-

Step 1.3: Add di-tert-butyl dicarbonate (1.0 equiv.) portion-wise to the stirred solution.

-

Step 1.4: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Step 1.5: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Step 1.6: Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often an oil or a low-melting solid.[6] This intermediate is typically of sufficient purity for the next step.

Part B: Williamson Ether Synthesis

This classic etherification reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

-

Step 2.1: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Step 2.2: Cool the solution to 0°C. Add sodium hydride (NaH, ~1.1 equiv., 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The inert atmosphere is critical as NaH reacts violently with water.

-

Step 2.3: Stir the mixture at 0°C for 30-60 minutes, allowing for the formation of the sodium alkoxide intermediate.

-

Step 2.4: Add 1-bromopropane (1.1-1.2 equiv.) dropwise via a syringe.

-

Step 2.5: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for some substrates to drive the reaction to completion.

-

Step 2.6: Monitor by TLC or LC-MS. Upon completion, cautiously quench the reaction by the slow addition of water at 0°C to destroy any excess NaH.

-

Step 2.7: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-Boc-4-propoxypiperidine can be purified by silica gel column chromatography.

Part C: N-Deprotection

The final step is the removal of the Boc protecting group to unveil the target secondary amine. This is achieved under acidic conditions, which cleave the carbamate.[7]

-

Step 3.1: Dissolve the purified N-Boc-4-propoxypiperidine (1.0 equiv.) in dichloromethane (DCM).

-

Step 3.2: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) or a solution of 4M HCl in dioxane.[7][8] Causality: The strong acid protonates the carbamate, leading to its collapse and the formation of the stable tert-butyl cation, isobutylene, and carbon dioxide.[5][9]

-

Step 3.3: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

-

Step 3.4: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

Step 3.5: To obtain the free base, dissolve the resulting salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

-

Step 3.6: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Step 3.7: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 4-Propoxypiperidine.

Analytical Characterization

Rigorous analytical confirmation is paramount to ensure the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Expected Results for 4-Propoxypiperidine |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), piperidine ring protons (multiplets), and the amine proton (broad singlet). |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the carbons of the piperidine ring. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (144.24 m/z). |

| Purity (GC/LC-MS) | Should indicate a purity of ≥98% for use in sensitive applications. |

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] 4-Propoxypiperidine serves as a key intermediate for introducing a specific pharmacophore that can modulate a compound's properties.

-

Enhanced Bioavailability: The propoxy group can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[1]

-

Improved Solubility: Paradoxically, the ether oxygen can also act as a hydrogen bond acceptor, which can aid in aqueous solubility compared to a simple alkyl substituent.[1]

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage.

-

Versatile Building Block: It is used in the synthesis of a range of therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system.[1]

The logical progression from a building block to a potential drug candidate is illustrated below.

Caption: Role of 4-Propoxypiperidine in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Propoxypiperidine.

-

Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][11][12] It may be harmful if inhaled or ingested.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][13][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] Under fire conditions, it may emit toxic fumes, including nitrogen oxides and carbon monoxide.[3]

-

Spill Management: In the event of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[3][14] Ensure the area is well-ventilated before and after cleanup.

References

- Time in El Paso, TX, US. Google Search.

- MSDS Linked to catalog.xlsx.

-

N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis . Ningbo Inno Pharmchem Co.,Ltd. [Link]

- Piperidine, 4-methyl- Safety Data Sheet.

- Product Search - Chemical-Suppliers.

- Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.

- 4-Propylpiperidine Safety Data Sheet. Fisher Scientific.

- 4-n-Propylpiperidine Safety Data Sheet. Fisher Scientific.

-

4-Isopropoxypiperidine CAS No.:43139-18-0 . 960化工网. [Link]

-

Amine Protection / Deprotection . Fisher Scientific. [Link]

-

N-Boc-4-Hydroxypiperidine . Pharmaffiliates. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity . ResearchGate. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

- 4-Propoxypiperidine, HCl, 95% Purity. CP Lab Safety.

-

BOC Deprotection . ACS GCI Pharmaceutical Roundtable. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 4-n-Propoxypiperidine, 95% | Fisher Scientific [fishersci.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. 4-n-Propoxypiperidine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Propoxypiperidine: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Piperidine Scaffold

Within the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and functionally versatile heterocyclic scaffolds. Its prevalence in FDA-approved pharmaceuticals underscores its value as a privileged structure, offering a robust, three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of an alkoxy substituent, as seen in 4-Propoxypiperidine, further enhances its utility. This modification can significantly influence key molecular attributes such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for researchers.[1][2]

This guide provides a comprehensive technical overview of 4-Propoxypiperidine, intended for researchers, chemists, and drug development professionals. We will explore its core molecular properties, detail a robust synthetic protocol, discuss its characterization, and contextualize its application as a pivotal intermediate in the synthesis of advanced therapeutic agents.

Molecular Structure and Physicochemical Properties

4-Propoxypiperidine is a secondary amine featuring a piperidine ring substituted at the 4-position with a propoxy group (-O-CH₂CH₂CH₃). This structure combines the basic nitrogen atom of the piperidine, which can be crucial for receptor interaction or salt formation, with the more lipophilic ether linkage. The propoxy chain offers a balance between increased lipophilicity and steric bulk, which can be fine-tuned in structure-activity relationship (SAR) studies.[3][4]

The compound is typically handled as a free base or as a more stable hydrochloride salt (CAS No. 903891-77-0), which improves its handling and storage characteristics.[5][6]

Table 1: Key Physicochemical Properties of 4-Propoxypiperidine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO | [1][7][8] |

| Molecular Weight | 143.23 g/mol | [1][7][8][9] |

| CAS Number | 88536-11-2 | [1][7][8][9] |

| IUPAC Name | 4-propoxypiperidine | [8] |

| Synonyms | 4-n-Propoxypiperidine, 4-Piperidyl propyl ether | [7][8] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [7] |

| LogP (calculated) | 1.165 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 3 | [7] |

Synthesis and Purification

The most direct and common synthetic route to 4-Propoxypiperidine is via the Williamson ether synthesis, starting from a suitably protected 4-hydroxypiperidine. This method is reliable and allows for the introduction of various alkoxy groups, making it a cornerstone for generating libraries of analogous compounds. The piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of 4-Propoxypiperidine

This protocol outlines a two-step process: 1) Williamson ether synthesis on N-Boc-4-hydroxypiperidine, and 2) Deprotection of the Boc group.

Step 1: Synthesis of 1-Boc-4-propoxypiperidine

-

Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a nucleophilic alkoxide. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and a nitrogen atmosphere.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via syringe.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 1-Boc-4-propoxypiperidine.

Step 2: Deprotection to 4-Propoxypiperidine

-

Reagents & Setup: Dissolve the purified 1-Boc-4-propoxypiperidine (1.0 eq) from Step 1 in 1,4-dioxane (~0.5 M) in a round-bottom flask.[10]

-

Acidolysis: Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (4-5 eq) and stir the mixture at room temperature for 2-4 hours.[10] Causality: The strong acidic conditions cleave the acid-labile Boc protecting group, releasing carbon dioxide and tert-butanol, to yield the hydrochloride salt of the final product.

-

Isolation: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain 4-Propoxypiperidine hydrochloride as a solid.[10]

-

Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH) to pH >12, and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to yield 4-Propoxypiperidine.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for 4-Propoxypiperidine.

Spectroscopic Characterization

Confirming the identity and purity of synthesized 4-Propoxypiperidine is critical. While specific spectral data must be acquired experimentally, the expected spectroscopic signatures can be reliably predicted based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the propyl chain: a triplet around 0.9 ppm (CH₃), a multiplet around 1.6 ppm (-CH₂-), and a triplet around 3.4 ppm (-O-CH₂-). The piperidine ring protons would appear as complex multiplets in the 1.4-3.1 ppm range. A broad singlet corresponding to the N-H proton would also be present, which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is expected to show 8 distinct carbon signals. The propyl group carbons would appear at approximately 10 ppm (CH₃), 23 ppm (-CH₂-), and 69 ppm (-O-CH₂-). The carbons of the piperidine ring would resonate in the 30-75 ppm range.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a moderate N-H stretch around 3300 cm⁻¹, strong C-H stretching just below 3000 cm⁻¹, and a characteristic strong C-O (ether) stretch in the 1150-1085 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 143. Common fragmentation patterns would involve the loss of the propyl group or cleavage of the piperidine ring.

Applications in Medicinal Chemistry and Drug Development

4-Propoxypiperidine serves as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structure is particularly valuable for several reasons:

-

Scaffold for Library Synthesis: The secondary amine provides a reactive handle for elaboration, allowing for the attachment of a wide array of substituents through reactions like acylation, alkylation, and reductive amination. This enables the rapid generation of compound libraries for screening.[11][12]

-

Modulation of Physicochemical Properties: The propoxy group helps to modulate the lipophilicity (LogP) of the final compound. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its presence can enhance membrane permeability and bioavailability compared to a more polar hydroxyl group.[1]

-

Bioisosteric Replacement: The 4-alkoxypiperidine motif can serve as a bioisostere for other functional groups, helping to fine-tune binding interactions with biological targets while potentially improving metabolic stability.

The utility of the substituted piperidine core is evident in compounds targeting a wide range of receptors, including nociceptin receptors, sigma ligands, and CCR5 antagonists for HIV-1 entry inhibition.[13][14][15]

Visualization of 4-Propoxypiperidine as a Drug Discovery Scaffold

Caption: Use of 4-Propoxypiperidine as a core scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 4-Propoxypiperidine is essential for laboratory safety.

-

Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood.[16][17] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.[16][18]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][16] The hydrochloride salt is generally more stable and less volatile for long-term storage.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-Propoxypiperidine is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages in the field of medicinal chemistry. Its combination of a reactive secondary amine and a property-modulating propoxy group provides a versatile platform for the synthesis of complex molecules with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and safe handling procedures empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

References

-

Contreras, J., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

-

Afridi, S., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Hydroxypiperidine (CAS 5382-16-1): Synthesis Reagent. [Link]

- Google Patents.

-

Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]

-

Levin, J. I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-69. [Link]

-

Malm, M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1683-6. [Link]

-

CP Lab Safety. 4-Propoxypiperidine, HCl, 95% Purity. [Link]

-

Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 221-9. [Link]

-

Chegg. Solved Analyze the spectral data for compounds A-D. [Link]

-

Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

-

University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Filo. Problem 85 Given the following spectroscopic data. [Link]

-

Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3505-8. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-PROPOXYPIPERIDINE HYDROCHLORIDE | 903891-77-0 [chemicalbook.com]

- 6. 4-PROPOXYPIPERIDINE HYDROCHLORIDE | 903891-77-0 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-n-Propoxypiperidine, 95% | Fisher Scientific [fishersci.ca]

- 9. 4-n-Propoxypiperidine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Synthesis of 4-Propoxypiperidine from 4-Hydroxypiperidine

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 4-propoxypiperidine, a valuable building block in modern medicinal chemistry.[1] Starting from the readily available precursor 4-hydroxypiperidine, the synthesis is strategically designed around a three-step sequence involving nitrogen protection, O-alkylation via the Williamson ether synthesis, and final deprotection. This document elucidates the chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety and analytical considerations. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important piperidine derivative.

Strategic Overview: Navigating Bifunctionality

4-Hydroxypiperidine is a bifunctional molecule containing two nucleophilic centers: a secondary amine and a secondary alcohol.[2] A direct reaction with an alkylating agent like propyl bromide would result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, with N-alkylation typically predominating due to the higher nucleophilicity of the amine. Therefore, a successful synthesis of 4-propoxypiperidine necessitates a protecting group strategy to ensure selective O-alkylation.

The chosen synthetic pathway involves three core stages:

-

N-Protection: The piperidine nitrogen is masked with a tert-butoxycarbonyl (Boc) group. This group is stable under the strongly basic conditions required for the subsequent etherification step.[2][3]

-

O-Alkylation: The hydroxyl group of N-Boc-4-hydroxypiperidine is converted to its corresponding alkoxide with a strong base, followed by a nucleophilic substitution (SN2) reaction with a propyl halide. This classic Williamson ether synthesis forges the key C-O bond.[4][5]

-

N-Deprotection: The Boc group is efficiently removed under acidic conditions to yield the final target, 4-propoxypiperidine.[6][7]

The overall synthetic workflow is illustrated below.

Caption: High-level overview of the three-stage synthesis.

Stage 1: N-Protection of 4-Hydroxypiperidine

Causality and Rationale

Protecting the piperidine nitrogen as a tert-butoxycarbonyl (Boc) carbamate serves two critical functions. First, it completely suppresses the nucleophilicity of the nitrogen, preventing unwanted N-alkylation in the subsequent step. Second, the Boc group is exceptionally stable to the strong bases (like sodium hydride) used in the Williamson ether synthesis but can be readily cleaved under acidic conditions that do not affect the newly formed ether linkage, providing an orthogonal deprotection strategy.[2] The reaction is typically performed with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.

Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 equiv) and dissolve it in a suitable solvent such as methanol or a mixture of dioxane and water.

-

Base Addition: Add a base like potassium carbonate (1.5 equiv) or triethylamine (1.5 equiv) to the solution.[8]

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is often a white solid of sufficient purity for the next step, but can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes.[8]

| Reagent | M.W. ( g/mol ) | Equiv. | Moles | Mass/Volume |

| 4-Hydroxypiperidine | 101.15 | 1.0 | x | y |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1x | 1.1y |

| Potassium Carbonate | 138.21 | 1.5 | 1.5x | 1.5y |

| Methanol | 32.04 | - | - | As required |

Caption: Reagent table for a typical N-Boc protection reaction.

Stage 2: Williamson Ether Synthesis

Mechanistic Insight

This core transformation proceeds via the classic Williamson ether synthesis, an SN2 reaction.[4][5] A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine, forming a potent nucleophile—the alkoxide. This alkoxide then attacks the electrophilic carbon of a primary alkyl halide (1-bromopropane), displacing the bromide leaving group and forming the desired ether linkage.[5] The use of a primary alkyl halide is crucial to minimize the competing E2 elimination side reaction.[5][9]

Experimental Protocol: Synthesis of tert-Butyl 4-propoxy-1-piperidinecarboxylate

CRITICAL SAFETY NOTE: Sodium hydride (NaH) is a highly water-reactive and flammable solid.[10][11] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water or protic solvents.[10][12] All glassware must be thoroughly dried before use. 1-Bromopropane is a volatile and harmful liquid; handle it in a well-ventilated fume hood.

-

Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask under a positive pressure of nitrogen or argon. Equip the flask with a magnetic stir bar, a dropping funnel, and a septum.

-

Base Preparation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) to the flask. Wash the NaH dispersion three times with dry hexanes via cannula transfer to remove the mineral oil, then carefully remove the final hexane wash.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to the flask to create a suspension of NaH.[13]

-

Alcohol Addition: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension at 0 °C. Effervescence (hydrogen gas evolution) will be observed.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 equiv) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary. Monitor by TLC.

-

Quenching: Upon completion, cool the reaction to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).[14]

-

Workup and Purification: Dilute the mixture with water and extract thoroughly with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-propoxypiperidine.[15]

| Reagent | M.W. ( g/mol ) | Equiv. |

| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 |

| Sodium Hydride (60%) | 24.00 (as NaH) | 1.2 |

| 1-Bromopropane | 123.00 | 1.2 |

| Anhydrous DMF/THF | - | - |

Caption: Reagent table for the Williamson ether synthesis step.

Stage 3: N-Deprotection

Finalizing the Synthesis

The final step is the removal of the acid-labile Boc group. This is reliably achieved by treatment with a strong acid.[6] Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a common and effective choice. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol can be used, which has the advantage of directly producing the hydrochloride salt of the product.[6][7]

Caption: Workflow for the acidic removal of the Boc protecting group.

Experimental Protocol: Synthesis of 4-Propoxypiperidine

-

Reaction Setup: Dissolve N-Boc-4-propoxypiperidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask at room temperature.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% solution in DCM).[6]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[6]

-

Workup (for Free Base): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Isolation: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo to yield 4-propoxypiperidine as the free base.

-

Workup (for Hydrochloride Salt): If using 4M HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture.[6] The product can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, after reaction, the solvent can be removed under reduced pressure to yield the crude salt, which can be triturated or recrystallized.

Product Characterization

The identity and purity of the final product, 4-propoxypiperidine, must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the propyl group: a triplet around 0.9 ppm (CH₃), a multiplet (sextet) around 1.6 ppm (CH₂), and a triplet around 3.4 ppm (-O-CH₂). The piperidine ring protons will appear as complex multiplets. A broad singlet corresponding to the N-H proton will also be present. The large singlet at ~1.47 ppm from the Boc group's tert-butyl protons will be absent.[16]

-

¹³C NMR: The spectrum should show three distinct signals for the propyl group carbons and signals corresponding to the piperidine ring carbons. The characteristic carbonyl and quaternary carbon signals from the Boc group will be absent.[17]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 143.23 g/mol .[18]

-

Infrared (IR) Spectroscopy: Key features include a C-O-C ether stretch (typically around 1100 cm⁻¹) and a moderate N-H stretch (around 3300-3400 cm⁻¹).

Conclusion

The synthesis of 4-propoxypiperidine from 4-hydroxypiperidine is a well-established and reliable process that hinges on a strategic application of protecting group chemistry. By masking the piperidine nitrogen with a Boc group, the synthesis can be directed towards a selective O-alkylation via the Williamson ether synthesis. The subsequent straightforward acidic deprotection yields the desired product in good overall yield. This three-step sequence represents an efficient and scalable method for producing a key intermediate used in the discovery and development of novel therapeutics.[1]

References

-

4-Propoxi-piperidina - Chem-Impex. (chem-impex.com) [Link]

-

A small amount of another organic product is formed in a Williams... - Pearson. (pearson.com) [Link]

-

Sodium Hydride - Standard Operating Procedure. (ehs.ucsb.edu) [Link]

-

Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH. (carlroth.com) [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (masterorganicchemistry.com) [Link]

-

Williamson Ether Synthesis | Chem-Station Int. Ed. (chem-station.com) [Link]

-

Williamson ether synthesis - Wikipedia. (en.wikipedia.org) [Link]

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (pubs.rsc.org) [Link]

-

Optimized synthesis and antiproliferative activity of desTHPdactylolides - PMC - NIH. (ncbi.nlm.nih.gov) [Link]

-

Sodium hydride.pdf - Safety Data Sheet. (actiocms.com) [Link]

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. (gchem.cm.utexas.edu) [Link]

-

Williamson Ether Synthesis - Utah Tech University. (chem.utahtech.edu) [Link]

-

Williamson Synthesis - Organic Chemistry Portal. (organic-chemistry.org) [Link]

-

Williamson ether synthesis (video) - Khan Academy. (khanacademy.org) [Link]

-

4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH | SLS. (scientificlabs.co.uk) [Link]

-

Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (researchgate.net) [Link]

-

N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (aapptec.com) [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (reddit.com) [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.

-

Boc-(4-hydroxy)piperidine - Chem-Impex. (chem-impex.com) [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (ncbi.nlm.nih.gov) [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.

-

Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (pubs.acs.org) [Link]

-

Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. (researchgate.net) [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (researchgate.net) [Link]

-

On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC. (ncbi.nlm.nih.gov) [Link]

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (mdpi.com) [Link]

-

Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

- 13. scholarship.richmond.edu [scholarship.richmond.edu]

- 14. Optimized synthesis and antiproliferative activity of desTHPdactylolides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cactus.utahtech.edu [cactus.utahtech.edu]

- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemscene.com [chemscene.com]

Spectroscopic Profile of 4-Propoxypiperidine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-propoxypiperidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to 4-Propoxypiperidine

4-Propoxypiperidine is a substituted heterocyclic amine. The molecular structure consists of a central piperidine ring functionalized at the 4-position with a propoxy group (-O-CH₂CH₂CH₃). This substitution breaks the symmetry of the parent piperidine ring, leading to a distinct spectroscopic signature. As a derivative of piperidine, a common scaffold in medicinal chemistry, understanding its structural and electronic properties through spectroscopy is paramount for quality control, reaction monitoring, and elucidating its role in chemical and biological systems.

This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 4-propoxypiperidine. The causality behind spectral features is explained, and robust, self-validating experimental protocols are provided for data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The diagram below illustrates the structure of 4-propoxypiperidine with systematic numbering used throughout this guide for spectral assignments.

Caption: Molecular structure of 4-Propoxypiperidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-propoxypiperidine, both ¹H and ¹³C NMR provide unambiguous information about its connectivity and environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The propoxy substitution and the piperidine ring's chair conformation result in a complex but interpretable spectrum.

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), expected splitting patterns (multiplicity), and integration values for 4-propoxypiperidine, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H3', H3', H3' | 0.92 | Triplet (t) | 3H | Terminal methyl group protons, split by the adjacent CH₂ group. |

| H2', H2' | 1.58 | Sextet (sxt) | 2H | Methylene protons of the propyl group, split by both the terminal CH₃ and the adjacent O-CH₂ groups. |

| H3/H5 (axial) | 1.45 - 1.60 | Multiplet (m) | 2H | Shielded axial protons on the piperidine ring. |

| H3/H5 (eq) | 1.85 - 2.00 | Multiplet (m) | 2H | Deshielded equatorial protons on the piperidine ring. |

| NH | 1.90 (variable) | Broad Singlet (br s) | 1H | Amine proton; chemical shift and broadening are solvent and concentration dependent. |

| H2/H6 (axial) | 2.55 - 2.70 | Multiplet (m) | 2H | Axial protons adjacent to the electronegative nitrogen atom. |

| H2/H6 (eq) | 3.00 - 3.15 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen, typically more deshielded than their axial counterparts. |

| H4 | 3.30 - 3.45 | Multiplet (m) | 1H | Methine proton at the point of substitution, deshielded by the adjacent oxygen atom. |

| H1', H1' | 3.40 | Triplet (t) | 2H | Methylene protons attached to the ether oxygen, deshielded and split by the adjacent CH₂ group. |

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 4-propoxypiperidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and well-shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, C2/C6 and C3/C5 are chemically equivalent, resulting in fewer signals than the total number of carbon atoms.

The table below details the predicted chemical shifts for each carbon in 4-propoxypiperidine in CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[1]

| Carbon(s) | Predicted δ (ppm) | Justification |

| C3' | 10.7 | Terminal methyl carbon of the propyl group, highly shielded. |

| C2' | 23.2 | Methylene carbon of the propyl group. |

| C3, C5 | 32.5 | Piperidine carbons beta to the nitrogen and adjacent to the substituted carbon. |

| C2, C6 | 46.5 | Piperidine carbons alpha to the nitrogen atom. |

| C1' | 69.8 | Methylene carbon attached to the ether oxygen, significantly deshielded. |

| C4 | 74.5 | Methine carbon of the piperidine ring attached to the oxygen, most deshielded sp³ carbon in the ring. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time due to the low natural abundance of ¹³C.

-

Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled (broadband decoupling) to ensure all carbon signals appear as singlets.[1]

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform with exponential multiplication to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |

| 3350 - 3250 | N-H Stretch | Medium, Broad | Characteristic of a secondary amine. Broadening is due to hydrogen bonding.[2] |

| 2960 - 2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretching from the piperidine ring and propyl chain.[2] |

| 1470 - 1440 | C-H Bend | Medium | Scissoring and bending vibrations of the methylene groups. |

| 1150 - 1085 | C-O Stretch | Strong | Characteristic strong absorption for an aliphatic ether C-O single bond. |

| 1100 - 1000 | C-N Stretch | Medium | Aliphatic amine C-N stretching vibration. |

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place one to two drops of neat 4-propoxypiperidine liquid directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks with their corresponding wavenumbers. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol

-

Molecular Ion (M⁺): A peak is expected at m/z = 143.

Under electron ionization (EI), the molecular ion will undergo fragmentation. A primary fragmentation event for piperidine derivatives is the alpha-cleavage adjacent to the nitrogen atom.

Caption: Plausible EI fragmentation pathway for 4-propoxypiperidine.

Interpretation of Fragmentation:

-

m/z = 143: The molecular ion peak.

-

m/z = 128: Loss of a methyl radical from the propyl chain.

-

m/z = 84: Loss of the entire propoxy radical (•OC₃H₇), a common cleavage for ethers.

-

m/z = 70: A prominent peak resulting from alpha-cleavage next to the nitrogen atom, followed by the loss of the C4-substituent and associated ring atoms. This is a characteristic fragment for 4-substituted piperidines.

-

Sample Introduction: Introduce a dilute solution of 4-propoxypiperidine in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization source with an energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30-200 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to predicted pathways and library data for structural confirmation.

Conclusion

The spectroscopic profile of 4-propoxypiperidine is distinct and informative. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, confirming the connectivity of the piperidine ring and the propoxy substituent. IR spectroscopy validates the presence of key functional groups, including the N-H of the secondary amine and the C-O ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage, that are indicative of the piperidine scaffold. Together, these techniques provide a robust and comprehensive characterization essential for the identification and quality assessment of 4-propoxypiperidine in any research or development setting.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (predicted). [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Regensburg. ¹³C-NMR Spectroscopy. [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of 4-Propoxypiperidine for Pharmaceutical Applications

Abstract

4-Propoxypiperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth exploration of the methodologies required for a robust purity analysis of 4-Propoxypiperidine, tailored for researchers, scientists, and drug development professionals. We will delve into the classification of potential impurities based on International Council for Harmonisation (ICH) guidelines, detail orthogonal analytical techniques for their detection and quantification, and provide field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous and practical approach to quality control.

The Imperative of Purity in Pharmaceutical Synthesis

In the pharmaceutical industry, the quality of a final drug product is intrinsically linked to the purity of its starting materials and intermediates.[1] 4-Propoxypiperidine (C₈H₁₇NO, CAS No. 88536-11-2) serves as a critical intermediate, and its impurity profile can be directly carried over or lead to unwanted side-reactions in subsequent synthetic steps. Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate stringent control over impurities.[2] These guidelines classify impurities into three primary categories: organic impurities, inorganic impurities, and residual solvents, all of which must be identified, quantified, and controlled to ensure patient safety.[3][4] This document outlines a multi-faceted analytical strategy to comprehensively assess the purity of 4-Propoxypiperidine.

Profiling Potential Impurities in 4-Propoxypiperidine

A thorough understanding of the synthetic route is the first step in predicting potential impurities. A common synthesis might involve the Williamson ether synthesis, reacting 4-hydroxypiperidine with a propyl halide (e.g., 1-bromopropane) under basic conditions.

-

Organic Impurities : These are often structurally related to the main compound and can arise from starting materials, by-products, intermediates, or degradation products.[1]

-

Unreacted Starting Materials : Residual 4-hydroxypiperidine or 1-bromopropane.

-

By-products : Products of side reactions, such as the N-alkylation of the piperidine nitrogen, leading to N-propyl-4-propoxypiperidine.

-

Degradation Products : Formed during synthesis or storage.

-

-

Inorganic Impurities : These can include reagents, ligands, catalysts, or heavy metals introduced during the manufacturing process.[3] Examples include residual inorganic bases (e.g., NaH, K₂CO₃) or salts formed during reaction workup.

-

Residual Solvents : Solvents used during synthesis or purification may remain in the final product. Their limits are strictly controlled according to ICH Q3C guidelines based on their toxicity.[5]

Caption: Sources of potential impurities in 4-Propoxypiperidine synthesis.

Orthogonal Chromatographic Purity Assessment

No single analytical technique is sufficient to identify and quantify all potential impurities. An orthogonal approach, using techniques with different separation principles, is essential for a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the premier choice for analyzing volatile and thermally stable compounds like 4-Propoxypiperidine. Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it ideal for detecting volatile organic impurities and residual solvents.[6][7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Propoxypiperidine sample.

-

Dissolve in 10 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to create a 1 mg/mL solution.

-

Vortex until fully dissolved.

-

-

Instrumental Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230 °C.

-

MS Quad Temperature: 150 °C.

-

Scan Range: 35-350 amu.

-

-

Data Analysis:

-

Identify the main peak corresponding to 4-Propoxypiperidine based on its retention time and mass spectrum.

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method.

-

Identify impurity peaks by comparing their mass spectra against the NIST library and known potential impurities.[9]

-

Caption: General workflow for GC-MS purity analysis.

High-Performance Liquid Chromatography (HPLC)

Causality: While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities. However, 4-Propoxypiperidine lacks a strong UV chromophore, making direct UV detection insensitive. To overcome this, pre-column derivatization with a UV-active agent is a proven strategy.[10] 4-toluenesulfonyl chloride (tosyl chloride) is an excellent derivatizing agent for secondary amines, creating a highly UV-active derivative suitable for sensitive quantification.[11]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

-

Derivatization Procedure:

-

Standard/Sample Solution: Prepare a ~1 mg/mL solution of 4-Propoxypiperidine in Acetonitrile.

-

Reagent Solution: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in Acetonitrile.

-

Reaction: In a vial, mix 100 µL of the sample solution with 200 µL of the reagent solution. Add 200 µL of a basic buffer (e.g., 0.1 M Sodium Bicarbonate).

-

Vortex and heat at 60 °C for 30 minutes.

-

Cool to room temperature. The solution is now ready for injection.

-

-

Instrumental Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 60% B to 90% B over 20 minutes.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (typical for tosyl derivatives).[10]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Determine the retention time of the derivatized 4-Propoxypiperidine.

-

Calculate purity based on area percent of the main peak relative to all other impurity peaks.

-

Method validation should be performed to determine parameters like LOD and LOQ.[11]

-

Caption: Workflow for HPLC analysis with pre-column derivatization.

Spectroscopic Identity and Structural Confirmation

Spectroscopic methods are essential for confirming the chemical identity of the main component and can provide qualitative or semi-quantitative information about impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[12] It is exceptionally sensitive to subtle structural changes, making it ideal for identifying and, in some cases, quantifying structurally related impurities.[13]

Methodology and Expected Spectra:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

¹H NMR: The spectrum of 4-Propoxypiperidine is expected to show:

-

A triplet around 0.9 ppm (CH₃ of the propyl group).

-

A multiplet around 1.5-1.6 ppm (CH₂ of the propyl group).

-

A triplet around 3.4 ppm (-O-CH₂ of the propyl group).

-

A multiplet around 3.5 ppm (CH attached to oxygen on the piperidine ring).

-

Signals for the other piperidine ring protons between 1.4-3.1 ppm.[14]

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Carbons attached to heteroatoms (O, N) will be downfield.[15]

-

Impurity Detection: The presence of unexpected signals or signals with incorrect integration values relative to the main compound indicates impurities. For example, a residual signal for 4-hydroxypiperidine would appear, and its concentration can be estimated by comparing its integral to that of the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. While not typically used for quantification of minor impurities, it serves as an essential identity check.[16]

Methodology and Expected Spectrum:

-

Sample Preparation: A small amount of the liquid sample is placed between two KBr plates (neat film).

-

Expected Absorption Bands:

-

~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

-

2850-3000 cm⁻¹: C-H stretching from the alkyl groups.

-

~1100 cm⁻¹ (strong): Characteristic C-O-C asymmetric stretching of the ether linkage.[15] The absence of a broad O-H stretch around 3400 cm⁻¹ would indicate the successful conversion of the 4-hydroxypiperidine starting material.

-

Data Synthesis and Regulatory Compliance

A comprehensive purity analysis combines data from all orthogonal methods. The results are summarized and compared against pre-defined acceptance criteria.

Quantitative Data Summary

The following table summarizes typical parameters for the chromatographic methods described.

| Parameter | GC-MS | HPLC-UV (with Derivatization) |

| Column | DB-5ms (30 m x 0.25 mm) | C18 (250 x 4.6 mm) |

| Mobile Phase | Helium | Water (0.1% H₃PO₄) / Acetonitrile |

| Detection | Mass Spectrometry (EI) | UV Absorbance (230 nm) |

| Typical Purity | >98% | >98% |

| Typical LOQ | ~0.05% (Varies) | ~0.44 µg/mL[11] |

| Typical LOD | ~0.01% (Varies) | ~0.15 µg/mL[11] |

Setting Acceptance Criteria

Acceptance criteria for impurities are established based on regulatory guidelines, such as ICH Q3A(R2) for new drug substances.[1][5] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the API. Any impurity exceeding the identification threshold must be structurally characterized.

Conclusion

The purity analysis of 4-Propoxypiperidine is a critical component of quality control in pharmaceutical development. A robust analytical strategy is not based on a single method but on the intelligent application of orthogonal techniques. Combining the quantitative power and broad applicability of GC-MS and HPLC with the definitive structural confirmation from NMR and FTIR provides a comprehensive and trustworthy assessment. This multi-faceted approach ensures that the intermediate meets the stringent purity requirements necessary for the synthesis of safe and effective medicines, aligning with the principles of scientific integrity and regulatory compliance.

References

-

GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

-

Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

-

Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

De Mey, E., et al. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]

-

Rasha, H. M., et al. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

CP Lab Safety. (n.d.). 4-Propoxypiperidine, HCl, 95% Purity, C8H18ClNO, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of P4-fVP; (b): FTIR spectra of QP-4VP. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). X-Nuclei NMR Spectroscopy. Retrieved from [Link]

-

Tsikas, D., et al. (2023, January 17). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. Retrieved from [Link]

-

PubMed. (n.d.). Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the as-precipitated virgin precursor powders and (b) pure SDS. Retrieved from [Link]

-

DTIC. (n.d.). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Retrieved from [Link]

-

Impact Factor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer structure for most of the negative tones of photoresists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Piperidinopiperidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

- 1. gmpinsiders.com [gmpinsiders.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tasianinch.com [tasianinch.com]

- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. benchchem.com [benchchem.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Solubility of 4-Propoxypiperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-propoxypiperidine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document offers a predictive solubility profile based on the physicochemical properties of 4-propoxypiperidine and a range of common organic solvents. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. The underlying principles governing solubility are discussed, and visual aids in the form of diagrams are provided to elucidate experimental workflows and the interplay of molecular interactions.

Introduction to 4-Propoxypiperidine and its Significance

4-Propoxypiperidine is a heterocyclic amine that is gaining increasing attention in the fields of medicinal chemistry and drug development. Its structure, featuring a polar piperidine ring and a more nonpolar propoxy group, imparts a unique combination of properties that can be advantageous in the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to interact with biological targets and improve pharmacokinetic profiles. The propoxy group can enhance lipophilicity, which may improve membrane permeability and bioavailability.[1] A thorough understanding of the solubility of 4-propoxypiperidine in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] For 4-propoxypiperidine, its solubility in a given organic solvent is a function of the following molecular interactions:

-

Dipole-Dipole Interactions: The polar piperidine ring of 4-propoxypiperidine can engage in dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with 4-propoxypiperidine, promoting solubility.

-

Van der Waals Forces: The nonpolar propoxy group and the hydrocarbon backbone of the piperidine ring interact with solvent molecules through weaker van der Waals forces. Nonpolar solvents will primarily interact with 4-propoxypiperidine via these forces.

The interplay of these forces determines the extent to which 4-propoxypiperidine will dissolve in a particular solvent. A solvent that can effectively overcome the solute-solute and solvent-solvent interactions and form stable solute-solvent interactions will be a good solvent for 4-propoxypiperidine.

The following diagram illustrates the key factors influencing the solubility of 4-propoxypiperidine.

Caption: Factors Influencing the Solubility of 4-Propoxypiperidine.

Predicted Solubility Profile of 4-Propoxypiperidine

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Predicted Solubility |

| Protic | Methanol | 5.1 | 32.7 | Donor & Acceptor | Highly Soluble |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Highly Soluble | |

| Isopropanol | 3.9 | 19.9 | Donor & Acceptor | Soluble | |

| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | Acceptor | Highly Soluble |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | Highly Soluble | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | Highly Soluble | |

| Acetone | 5.1 | 20.7 | Acceptor | Soluble | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Acceptor | Soluble | |

| Nonpolar Aprotic | Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor | Soluble |

| Toluene | 2.4 | 2.4 | None | Moderately Soluble | |

| Hexane | 0.1 | 1.9 | None | Sparingly Soluble | |

| Diethyl Ether | 2.8 | 4.3 | Acceptor | Moderately Soluble |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for 4-propoxypiperidine, the following detailed experimental protocol, based on the well-established shake-flask method, is recommended.[10][11][12][13]

Materials and Equipment

-

4-Propoxypiperidine (purity >98%)

-

Selected organic solvents (HPLC grade)

-